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Introduction

Caffeoylquinic acids (CQAs) are specialized plant metabolites belonging to the phenolic acid family,
characterized by esterification of caffeic acid with quinic acid. These compounds exhibit diverse bioactive
properties including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic activities [1]. The
structural diversity of CQAs arises from variations in the number and position of caffeoyl substitutions on
the quinic acid backbone, leading to mono-, di-, tri-, and tetraCQAs with significantly different biological

potencies [2] [1].

The analytical characterization of CQAs presents substantial challenges due to the presence of multiple
structural isomers with similar physicochemical properties. Conventional analytical techniques often fail to
resolve these isomers, necessitating advanced analytical platforms [2] [1]. UHPLC-HRMS has emerged as a
powerful technique that combines the superior separation capabilities of UHPLC with the high mass

accuracy, resolution, and sensitivity of HRMS, making it ideally suited for comprehensive CQA analysis [3].

These application notes provide detailed protocols for the extraction, separation, identification, and
quantification of CQAs in complex plant matrices using UHPLC-HRMS, enabling researchers to obtain

reliable analytical data for natural product research, quality control, and bioactivity studies.
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Principles of Caffeoylquinic Acid Analysis

Structural Characteristics and Nomenclature

CQAs consist of a quinic acid backbone ((1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
acylated with one to four caffeic acid moieties. The four stereocenters of quinic acid (carbons 1, 3, 4, 5) can
be substituted by caffeic acid, generating 15 possible combinations: four monoCQAs, six diCQAs, four
triCQAs, and one tetraCQA [1]. Consistent nomenclature is critical as different isomers demonstrate varying
bioactivities. For example, diCQAs generally exhibit superior antioxidant capacity compared to
monoCQAs, and adjacent substituted diCQAs (4,5-diCQA and 3,4-diCQA) typically show higher

antioxidant activity than non-adjacent isomers [2].

Analytical Challenges

The primary analytical challenges in CQA analysis include:

e Structural isomerism: Positional isomers exhibit nearly identical mass spectra and similar
chromatographic behavior [2]

¢ Matrix complexity: Plant extracts contain numerous interfering compounds that can co-elute with
target analytes [2]

e Lack of standards: Limited commercial availability of reference standards for all CQA isomers [1]

e Fragmentation complexity: Interpretation of MS/MS spectra requires understanding of characteristic
fragmentation patterns [2]

Table 1: Common Caffeoylquinic Acid Isomers and Their Characteristics

. CAS Common
Compound Name Systematic Name
Number  Sources
3-CQA (Chlorogenic (1S,3R,4S,5R)-3-(((E)-3-(3,4- 327-97-9  Coffee,
acid) dihydroxyphenyl)acryloyl)oxy)-1,4,5- Artemisia
trihydroxycyclohexane-1-carboxylic acid species
5-CQA (1R,3R,4S,5R)-3-(((E)-3-(3,4- 906-33-2  Prunus
(Neochlorogenic dihydroxyphenyl)acryloyl)oxy)-1,4,5- species,
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. CAS Common
Compound Name Systematic Name
Number  Sources

acid) trihydroxycyclohexane-1-carboxylic acid Sunflower
4-CQA (1S,3R,4S,5R)-4-(((E)-3-(3,4- 905-99-7  Arctium lappa,
(Cryptochlorogenic dihydroxyphenyl)acryloyl)oxy)-1,3,5- Euphorbia
acid) trihydroxycyclohexane-1-carboxylic acid species
1,3-diCQA (1S,3R,4S,5R)-1,3-bis(((E)-3-(3,4- 19870- Sweet potato,

dihydroxyphenyl)acryloyl)oxy)-4,5- 46-3 Coffee

dihydroxycyclohexane-1-carboxylic acid
3,5-diCQA (1S,3R,4S,5R)-3,5-bis(((E)-3-(3,4- 2450-53-  Blumea

dihydroxyphenyl)acryloyl)oxy)-1,4- 5 aromatica,

dihydroxycyclohexane-1-carboxylic acid Coffee
4,5-diCQA (1S,3R,4S,5R)-4,5-bis(((E)-3-(3,4- 30964- Arctium lappa,

dihydroxyphenyl)acryloyl)oxy)-1,3- 13-7 Coffee

dihydroxycyclohexane-1-carboxylic acid

UHPLC-HRMS Methodology

Instrumentation and Conditions

Chromatographic System:

e Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 ym) or equivalent reversed-phase column

with amide functionality [4]
e Column Temperature: 30°C [4]
e Mobile Phase A: 0.1% formic acid in water [4] [5]
e Mobile Phase B: Acetonitrile or methanol [4] [5]
¢ Flow Rate: 0.9 mL/min [4]
¢ Injection Volume: 1-5 pL
¢ Gradient Program: Linear gradient from 5% to 35% B over 8-15 minutes, followed by column
cleaning and re-equilibration [4]

Mass Spectrometry System:
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e Platform: Q-Orbitrap or Q-TOF mass spectrometer [2] [3]

¢ lonization Mode: Electrospray ionization (ESI) negative mode

e Spray Voltage: 3.0-3.5 kV

e Capillary Temperature: 320°C

e Sheath Gas Pressure: 35-45 arb

¢ Auxiliary Gas Pressure: 10-15 arb

e Mass Resolution: >70,000 full width at half maximum (FWHM)

e Mass Range: m/z 100-1500

¢ Collision Energies: Stepped collision energy (20-40 eV) for MS/MS fragmentation [2]

Sample Preparation
(Ultrasound-assisted extraction)

hromatographic
Separation

UHPLC Separation
(RP-Amide column, 30°C)

luent Stream

ESI Ionization
(Negative mode, 3.0-3.5 kV)
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ass Spectrometric Data
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(Feature identification & quantification)
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Figure 1: UHPLC-HRMS Workflow for CQA Analysis
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Sample Preparation Protocol

Ultrasound-Assisted Extraction (UAE) Method:

e Sample Homogenization: Lyophilize plant material and grind to fine powder (particle size <0.5 mm)

[5]

o Extraction Solvent Optimization: Prepare methanol:water mixture (75:25, v/v) acidified with 0.1%

formic acid [5]
e Sample-to-Solvent Ratio: Use 1:50 (w/v) ratio (e.g., 0.3 g sample in 15 mL solvent) [5]

o Extraction Parameters:

o Ultrasound Amplitude: 60%
o Temperature: 40°C

o Extraction Time: 10 minutes
o Duty Cycle: 0.5 s pulses [5]

e Post-Extraction Processing:

o Centrifuge at 10,000 x g for 10 minutes
o Filter through 0.22 ym membrane filter
o Store at -20°C until analysis [5]

Validation Parameters:

e Recovery: 98.2-101.0% for CQAs [4]
¢ Precision: Intra-day RSD 0.3-1.4%, Inter-day RSD 0.3-3.0% [4]
e LOD: 0.30-0.53 pg/mL for CQAs [4]

Data Analysis and Interpretation

Mass Spectrometric Fragmentation Patterns

CQAs exhibit characteristic fragmentation patterns in negative ion mode that enable isomer differentiation:

e Monocaffeoylquinic Acids:
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o Primary fragment: m/z 191 [quinic acid-H]~
o Secondary fragments: m/z 179 [caffeic acid-H]~, m/z 173 [quinic acid-H20-H]~
o Position-specific fragments: 3-CQA shows stronger m/z 179 than 5-CQA [2]

¢ Dicaffeoylquinic Acids:

o Primary fragments: m/z 191 [quinic acid-H]~, m/z 179 [caffeic acid-H]~
o Characteristic fragments: m/z 353 [M-H-162]~, m/z 335 [M-H-180]~
o Isomer differentiation through relative abundance of specific fragments [2]

Table 2: Characteristic Fragments of CQA Isomers in Negative Ion Mode

Precursor lon CQA Characteristic Product lons .
Relative Abundance Patterns
[M-H]~ Type (m/z)
353 monoCQA  191(100), 179(30), 173(15), 3-CQA: 179>191; 5-CQA:
135(5) 191>179
515 diCQA 353(100), 335(40), 191(80), 3,5-diCQA: 191>179; 4,5-
179(60), 173(20) diCQA: 179>191
677 triCQA 515(100), 497(30), 353(60), Varies by substitution pattern

335(25), 191(40)

Advanced Data Processing Techniques

Cosine Similarity-Based Feature Vector Analysis:
For precise isomer identification, employ advanced data processing algorithms:

e MS? Spectrum Processing:

o Generate feature vectors from MS/MS spectra
o Apply intensity normalization and spectral alignment [2]

e Similarity Calculation:

o Compute cosine similarity against reference spectra
o Apply threshold >0.99 for positive identification [2]

© 2026 Smolecule. All rights reserved. 6/11 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0026265X25020600
https://www.sciencedirect.com/science/article/abs/pii/S0026265X25020600
https://www.sciencedirect.com/science/article/abs/pii/S0026265X25020600
https://www.sciencedirect.com/science/article/abs/pii/S0026265X25020600
https://www.smolecule.com/products/s515999?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

e Matrix Effect Correction:

o Assign zero weight to interference compound fragments
o Enhance discrimination of co-eluting isomers [2]
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Quinic Acid Fragment Caffeic Acid Fragment Dehydrated Quinic Acid
m/z 191 m/z 179 m/z 173

-56 Da
urther fragmentation

Diagnostic Fragments
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Figure 2: Characteristic Fragmentation Pathways of MonoCQAs

Applications in Natural Product Analysis

Quantitative Analysis in Plant Materials

UHPLC-HRMS enables precise quantification of CQAs in complex plant matrices:

¢ Coccinia grandis Analysis: Leaves showed highest CQA content (501.37 mg/100 g flavonoids,
1148.23 mg/100 g hydroxycinnamic acids) [6]

¢ Scolymus hispanicus: Major CQAs identified as 5-CQA and 3,5-diCQA with direct correlation to
antioxidant activity [5]

¢ Green Coffee Extracts: Rapid separation and quantification of 3-CQA, 4-CQA, 5-CQA, and diCQAs

within 8 minutes [4]
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Method Validation Parameters

For reliable quantification, method validation should include:

¢ Linearity: R2 > 0.999 for calibration curves [4]

e Precision: RSD < 5% for intra-day and inter-day variability [4] [5]
e Accuracy: 85-115% recovery for quality control samples [5]

e Sensitivity: LOD < 0.5 yg/mL, LOQ < 1.5 pg/mL [4]

Table 3: Method Validation Parameters for CQA Quantification

Validation Parameter = Acceptance Criteria  Typical Performance Reference Method

Linearity R2>0.999 R2 =0.9995-1.0000 Linear regression
Precision (Intra-day) RSD < 5% RSD =0.3-1.4% Repeated injections (n=6)
Precision (Inter-day) RSD < 5% RSD = 0.3-3.0% Consecutive days (n=3)
Accuracy (Recovery) 85-115% 98.2-101.0% Spiked samples

LOD - 0.30-0.53 pg/mL SIN=3

LOQ - 1.0-1.5 pg/mL S/N =10

Troubleshooting and Optimization Guidelines

Common Analytical Issues and Solutions

¢ Poor Chromatographic Resolution:

o Cause: Column degradation or inappropriate mobile phase pH
o Solution: Use RP-Amide column for superior isomer separation, maintain mobile phase pH
2.5-3.0 [4]

¢ Reduced MS Sensitivity:
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o Cause: lon source contamination or suboptimal ionization parameters
o Solution: Regular ion source cleaning, optimize sheath and auxiliary gas flow rates [3]

e Inconsistent Fragmentation Patterns:

o Cause: Fluctuating collision energies
o Solution: Use stepped collision energy and normalize against reference compounds [2]

Quality Control Measures

System Suitability Test: Analyze CQA standard mixture before sample batch
Quality Control Samples: Include pooled quality control samples every 10 injections

Internal Standards: Use stable isotope-labeled CQAs when available
Data Quality Assessment: Monitor mass accuracy (<3 ppm) and retention time stability (RSD < 2%)

Conclusion

The UHPLC-HRMS platform provides a robust analytical solution for comprehensive characterization of
caffeoylquinic acids in complex plant matrices. The combination of superior chromatographic separation
offered by UHPLC with RP-Amide columns and the high mass accuracy and resolution of HRMS enables
reliable identification and quantification of CQA isomers that are challenging to resolve with conventional

analytical techniques.

The protocols outlined in these application notes provide detailed methodologies for sample preparation,
instrumental analysis, and data interpretation that can be implemented in natural product research, quality
control laboratories, and bioactivity studies. The ultrasound-assisted extraction offers efficient recovery of
CQAs while the cosine similarity-based feature vector analysis enables accurate isomer discrimination even

in the presence of co-eluting compounds.

As research continues to reveal the significance of specific CQA isomers in bioactivity relationships, the
application of UHPLC-HRMS will play an increasingly important role in understanding structure-activity

relationships and developing standardized analytical methods for these valuable phytochemicals.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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